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Glyoxylic Acid Hydrate-13C2

Cat. No.: B1160932
M. Wt: 94.04
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Description

Significance of Isotopic Labeling in Biochemical and Chemical Studies

Isotopic labeling is a powerful technique used to trace the journey of an isotope through a reaction, metabolic pathway, or a biological cell. wikipedia.org In this method, specific atoms within a molecule are replaced by their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.orgcreative-proteomics.com The nuclides used for labeling can be stable isotopes, like Carbon-13 (¹³C), or radioactive isotopes (radionuclides). wikipedia.org This substitution creates a "labeled" compound that behaves almost identically to its unlabeled counterpart in biological and chemical processes, yet is distinguishable due to its unique physical properties. creative-proteomics.com

The primary advantage of isotopic labeling lies in its ability to allow researchers to track molecules with high precision, elucidating their transformations and pathways in complex systems. fiveable.mestudysmarter.co.uk By introducing these labeled compounds into a system, scientists can monitor their fate, providing invaluable insights into metabolic fluxes, reaction kinetics, and the mechanisms of drug metabolism. fiveable.mestudysmarter.co.uk Techniques such as mass spectrometry, which detects differences in mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different magnetic properties, are used to identify and quantify these labeled molecules and their products. wikipedia.org This precision makes isotope labeling an indispensable tool in fields ranging from proteomics and metabolomics to environmental studies and drug development. creative-proteomics.comstudysmarter.co.uksilantes.com

Role of Glyoxylic Acid in Fundamental Metabolic Processes

Glyoxylic acid is a simple organic compound that plays a crucial role as an intermediate in several key metabolic pathways in plants, bacteria, fungi, and animals. ontosight.aiwikipedia.org It contains both an aldehyde and a carboxylic acid group, making it a reactive and biologically significant molecule. mdpi.com

One of its most prominent roles is in the glyoxylate (B1226380) cycle, a metabolic pathway that allows organisms like plants and some microorganisms to convert fatty acids into carbohydrates. ontosight.aiwikipedia.orgmultichemindia.com This process is vital for providing energy and biosynthetic precursors, especially during the germination of seeds with high lipid reserves. wikipedia.org The cycle is initiated by the enzyme isocitrate lyase, which cleaves isocitrate to produce glyoxylate and succinate (B1194679). wikipedia.org

In plants, glyoxylate is also a key intermediate in the photorespiration pathway, a process that occurs alongside photosynthesis. wikipedia.org Photorespiration helps to recycle carbon, remove toxic byproducts of photosynthesis, and contribute to defense mechanisms. wikipedia.org In this pathway, glyoxylate is converted from glycolate (B3277807) and then transformed into the amino acid glycine (B1666218). wikipedia.org In humans, glyoxylate is produced through the oxidation of glycolate and the breakdown of the amino acid hydroxyproline. wikipedia.org Its metabolism is linked to that of several amino acids, including glycine and serine. ontosight.ai

Chemical and Physical Properties

Glyoxylic Acid Hydrate-13C2 is the hydrated, stable isotope-labeled form of 2-oxoacetic acid. nih.govmedchemexpress.com

PropertyValueSource
Molecular Formula ¹³C₂H₄O₄ chemsrc.com
Molecular Weight 94.04 g/mol chemsrc.comisotope.com
Exact Mass 94.01766828 Da nih.gov
CAS Number 1391053-99-8 isotope.comisotope.com
Synonyms 2-Oxoacetic Acid-13C2 Monohydrate, Glyoxalic Acid-13C2 Monohydrate chemsrc.com

Detailed Research Findings

The primary application of this compound in research is as a tracer to investigate metabolic pathways. medchemexpress.com By introducing this ¹³C-labeled compound into a biological system, researchers can follow the carbon atoms from glyoxylate as they are incorporated into other molecules. This is particularly useful for metabolic flux analysis (MFA), a technique that quantifies the rate of metabolic reactions. wikipedia.org

For example, using this compound allows for precise tracking of the glyoxylate cycle's activity and its contributions to the synthesis of carbohydrates and amino acids. wikipedia.orgwikipedia.org When cells or organisms are fed with the labeled glyoxylate, the ¹³C atoms can be traced into subsequent metabolites. Analytical techniques like mass spectrometry or NMR spectroscopy can then be used to determine the isotopic enrichment in these downstream compounds. wikipedia.org This provides direct evidence of the metabolic pathways that are active and quantifies the flow of metabolites through them.

Furthermore, its use as a synthetic intermediate allows for the creation of other complex, labeled molecules for further research. isotope.comisotope.com For instance, it can be used to synthesize ¹³C-labeled amino acids like glycine, which can then be used in proteomic studies to monitor protein synthesis and turnover. ontosight.ai The stable, non-radioactive nature of the ¹³C isotope makes this compound a safe and effective tool for long-term studies in cellular metabolism and for investigating the biochemical basis of various physiological and pathological states. creative-proteomics.com

Properties

Molecular Formula

³C₂H₄O₄

Molecular Weight

94.04

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of Glyoxylic Acid 13c2

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies combine chemical steps with biological catalysis to produce glyoxylic acid-13C2. These methods are valued for their high specificity, which often results from the use of enzymes.

The biosynthesis of glyoxylic acid from various substrates is a common feature in metabolic pathways across different organisms. nih.govscience.gov By supplying these biological systems with 13C-labeled precursors, it is possible to produce glyoxylic acid-13C2. For instance, experiments have shown that HepG2 cells can convert 13C6-labeled glucose into 13C2-labeled glycolate (B3277807) and oxalate, indicating the formation of 13C2-glyoxylate as an intermediate. nih.gov

Specific enzymes have been identified that directly yield labeled glyoxylic acid. In one study, the enzyme AetD, a diiron enzyme, was shown to react with [1,2,3-13C3]-5,7-dibromo-L-tryptophan to produce doubly labeled (13C2) glyoxylic acid. This demonstrates that both carbon atoms in the resulting glyoxylic acid originate from the same precursor molecule. Similarly, the degradation of 1,4-dioxane (B91453) by the bacterium Pseudonocardia dioxanivorans CB1190 involves glyoxylate (B1226380) as a key metabolite, a finding confirmed using 13C-labeled dioxane. nih.gov These enzymatic routes highlight nature's machinery for producing this key α-keto acid, which can be harnessed for isotopic labeling. uni-bonn.de

The oxidation of glyoxal (B1671930) (CHOCHO) offers a direct route to glyoxylic acid (CHOCOOH). This transformation can be applied to glyoxal-13C2 to yield the desired labeled product. Both chemical and enzymatic catalysts can facilitate this oxidation.

Hot nitric acid is a known oxidizing agent for converting glyoxal to glyoxylic acid, though the reaction is highly exothermic and can produce oxalic acid as a major side product. grafiati.com More controlled chemical syntheses utilize catalysts such as platinum on carbon, which can be modified with molybdenum or cerium to improve activity and selectivity. Another approach involves oxidation with O2 under the catalysis of NOn (n=1,2).

A chemo-enzymatic strategy provides an alternative pathway where labeled glyoxal-13C2 is first chemically converted to glycolic acid-13C2. This intermediate is then enzymatically oxidized to glyoxylic acid-13C2 using an enzyme such as glycolate oxidase, which is found in sources like spinach. researchgate.net The use of catalase in this step is crucial to decompose the hydrogen peroxide byproduct, which can otherwise non-enzymatically oxidize the glyoxylic acid product to formic acid and CO2. google.comgoogle.com

Table 1: Comparison of Catalytic Methods for Glyoxal Oxidation

MethodCatalyst / ReagentPrecursorKey Features
Chemical Oxidation Nitric AcidGlyoxalHighly exothermic; significant oxalic acid byproduct formation. grafiati.com
Chemical Oxidation NOn (n=1,2) / O2GlyoxalAchieved 98.7% conversion and 79% selectivity in one study. researchgate.net
Chemo-Enzymatic 1. NaOH (hydrolysis) 2. Glycolate Oxidase / CatalaseGlyoxalTwo-step process via glycolic acid; enzymatic step offers high selectivity. researchgate.net
Electrochemical Oxidation DSA (Dimensionally Stable Anode)GlyoxalCan achieve high yield (91.1%) and current efficiency (80.0%). xmu.edu.cn

Electrochemical Synthesis Modalities

Electrochemical methods present a reagent-efficient alternative for synthesizing glyoxylic acid. fraunhofer.de These processes can be adapted for isotopic labeling by using a 13C-labeled starting material. Two primary electrochemical routes are prominent: the reduction of oxalic acid and the oxidation of glyoxal.

The electrochemical reduction of oxalic acid to glyoxylic acid is a well-established industrial process. google.com By using oxalic acid-13C2 as the substrate, glyoxylic acid-13C2 can be produced. researchgate.netgla.ac.uk The reaction is typically performed in an aqueous solution using cathodes with high hydrogen overpotential, such as lead or lead alloys. google.com Recent studies have focused on using novel electrodes, like titanium-based (Ti/TixOy) ones, to achieve high yields at room temperature. gla.ac.uk

Conversely, the electrochemical oxidation of glyoxal-13C2 can also yield glyoxylic acid-13C2. This process has been demonstrated to achieve a yield of 91.1% under optimized conditions using a dimensionally stable anode (DSA). xmu.edu.cn

Ozonolysis Techniques for Labeled Maleic Acid

Ozonolysis is an effective method for cleaving carbon-carbon double bonds, and the ozonolysis of maleic acid is a known route for producing glyoxylic acid. google.com This technique can be directly applied to maleic acid isotopically labeled at its double-bonded carbons (e.g., maleic acid-2,3-13C2) to produce glyoxylic acid-13C2.

The process involves dissolving the labeled maleic acid or its derivatives, such as maleic anhydride (B1165640) or dialkyl maleate, in a suitable solvent like a lower alkanol (e.g., methanol) and reacting it with ozone at low temperatures (typically below 10°C). google.comchemicalbook.comgoogle.com The resulting ozonolysis product is then treated, often via catalytic hydrogenation, to yield the final product. google.comgoogle.com Studies on the ozonolysis of maleic acid aerosol particles have confirmed that glyoxylic acid is a primary reaction product, particularly when the reaction occurs at relative humidity below 50%. harvard.edu A novel variation involves using the hydroperoxide compounds formed during the ozonolysis of maleic acid to subsequently oxidize a separate batch of glyoxal, thereby converting both starting materials into glyoxylic acid. researchgate.net

Derivatization from Other Labeled C2 Carboxylic Acids (e.g., Glycolic Acid-13C2)

One of the most specific and high-yielding methods for producing glyoxylic acid-13C2 is through the enzymatic oxidation of glycolic acid-13C2. This pathway mimics a key step in photorespiration and glycolate metabolism found in plants and other organisms. nih.gov

The enzyme glycolate oxidase is highly specific for its substrate and catalyzes the oxidation of glycolic acid to glyoxylic acid with the concomitant production of hydrogen peroxide. science.govresearchgate.net To prevent the degradation of the product by this hydrogen peroxide, the enzyme catalase is typically co-immobilized or added to the reaction mixture. google.comnih.gov This dual-enzyme system has been shown to achieve yields of glyoxylic acid as high as 99% with over 99% conversion of glycolic acid. nih.gov The reaction is generally performed in an aqueous solution at a pH between 7 and 10. google.com Using microbial cell transformants engineered to express glycolate oxidase, such as Pichia pastoris or Hansenula polymorpha, provides a robust and reusable catalyst for this transformation. google.com

Table 2: Research Findings on Enzymatic Oxidation of Glycolic Acid

Enzyme SystemSubstrate ConcentrationpHReaction TimeConversionYield of Glyoxylic AcidReference
Glycolate Oxidase & Catalase110 g/L~7.077 hours100%99.6% google.com
Co-immobilized Glycolate Oxidase & CatalaseNot specifiedOptimumNot specified>99%99% nih.gov
Glycolate Oxidase (from spinach) & CatalaseNot specifiedNot specified90 min24%Not specified (86% selectivity) researchgate.net

Advanced Analytical Methodologies for Glyoxylic Acid Hydrate 13c2 and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. For isotopically labeled molecules like Glyoxylic Acid Hydrate-13C2, NMR is particularly powerful.

13C NMR for Structural Elucidation and Tracer Studies

The presence of two adjacent 13C nuclei in Glyoxylic Acid-13C2 gives rise to homonuclear 13C-13C spin-spin coupling, a feature that is exceptionally useful for structural elucidation and metabolic tracing. nih.gov In a 13C NMR spectrum, this coupling results in characteristic splitting of the signals, confirming the integrity of the C2 fragment as it is incorporated into downstream metabolites. nih.gov This technique allows researchers to follow the labeled carbon backbone through intricate metabolic pathways. nih.gov

In tracer studies, cells or organisms are supplied with Glyoxylic Acid-13C2, and after a period of incubation, metabolites are extracted and analyzed by high-resolution 13C NMR. nih.gov The analysis of the resulting spectra and the specific isotopomer populations (molecules with different isotopic compositions) in key metabolites such as glutamate, glycine (B1666218), and serine provides profound insights. nih.govnih.gov For instance, by examining the 13C-13C coupling patterns in glutamate, it is possible to discern the activity of different metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov This approach has been successfully used with other 13C2-labeled precursors like [1,2-13C2]glucose and [1,2-13C2]acetate to map metabolic fluxes and identify distinct metabolic compartments within cells. nih.govnih.gov

Table 1: Representative 13C NMR Chemical Shifts for Glyoxylic Acid Note: Data is for the unlabeled compound in D2O and serves as a reference. The 13C2 labeled compound would show complex splitting patterns due to 13C-13C coupling.

Carbon AtomChemical Shift (ppm)Reference
C1 (Carboxyl)~170-180 hmdb.caresearchgate.net
C2 (Aldehyde)~90-100 (hydrate form) hmdb.caresearchgate.net

Quantitative NMR Applications

Quantitative NMR (qNMR) allows for the determination of the absolute concentration of analytes in a sample. In the context of this compound, 13C qNMR can be used to measure the concentration of the labeled substrate and its metabolic products without the need for identical labeled standards for each metabolite. dtu.dk By integrating the area of a specific signal in the 13C NMR spectrum and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be calculated. dtu.dk This method is highly accurate and reproducible.

Furthermore, response factors can be established between highly resolved two-dimensional (2D) NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), and quantitative 1D 13C NMR spectra. dtu.dk This allows for more rapid and sensitive quantification, with limits of quantification in the sub-millimolar (mM) range achievable in minutes. dtu.dk This is particularly advantageous for tracking low-concentration intermediates in metabolic pathways or for performing kinetic flux analysis.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the elemental composition and structure of molecules. When coupled with chromatographic separation techniques, it becomes a cornerstone of modern metabolomics.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

LC-MS/MS is a highly sensitive and selective technique for analyzing non-volatile metabolites. rsc.org For quantitative analysis of glyoxylic acid and its metabolites, a derivatization step is often employed to improve chromatographic retention and ionization efficiency. rsc.org One established method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). rsc.org The resulting DNPH-derivatives are then separated using liquid chromatography and detected by tandem mass spectrometry. rsc.org

This approach allows for robust quantification with low detection limits. For example, a validated LC-electrospray ionization (ESI)-MS/MS method for glyoxylic acid in water samples achieved a method detection limit of 0.5 µg/L. rsc.org The method demonstrates excellent linearity over a wide concentration range and good recovery. rsc.org Qualitative analysis is achieved through MS/MS, where the precursor ion (the derivatized molecule) is fragmented to produce a characteristic pattern of product ions, confirming the analyte's identity with high confidence. rsc.org

Table 2: Example LC-MS/MS Method Parameters for Glyoxylic Acid Analysis (Post-Derivatization)

ParameterConditionReference
ChromatographyReversed-Phase C18 Column rsc.org
Mobile PhaseGradient of acetonitrile (B52724) and water with ammonium (B1175870) acetate (B1210297) rsc.org
Ionization ModeNegative Electrospray Ionization (ESI-) rsc.org
MS/MS TransitionSpecific precursor-to-product ion monitoring rsc.org
Detection Limit (LOD)0.5 µg/L rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. Since glyoxylic acid and many of its metabolites are non-volatile organic acids, a chemical derivatization step is necessary to make them amenable to GC analysis. mdpi.com A common procedure involves a two-step derivatization: first, methoximation of the keto group, followed by trimethylsilylation of the acidic protons to increase volatility and thermal stability. hmdb.ca

The derivatized analytes are then separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) and detected by a mass spectrometer. hmdb.ca The resulting chromatogram provides retention time information, while the mass spectrum for each peak provides a fragmentation pattern that can be compared to spectral libraries for identification. illinois.edu GC-MS profiling allows for the simultaneous analysis of a wide range of metabolites, including organic acids, amino acids, and sugars, providing a comprehensive snapshot of the metabolic state. mdpi.comillinois.edu The analysis of samples containing Glyoxylic Acid-13C2 would show characteristic mass shifts in the spectra of its metabolites, allowing for unambiguous tracing of the labeled carbons.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a fundamental technique for separating components of a mixture. rsc.org For the analysis of glyoxylic acid, which has a simple structure, HPLC methods often rely on pre-column derivatization to attach a chromophore or fluorophore, enhancing detection by UV-Visible or fluorescence detectors. nii.ac.jpnih.gov

UV-Visible Detection: A common method involves derivatizing α-keto acids with phenylhydrazine (B124118) to form phenylhydrazones. These derivatives can be separated on a reversed-phase column and detected spectrophotometrically at a wavelength of 324 nm. nih.govresearchgate.net Another approach uses direct UV detection at around 200 nm for underivatized glyoxylic acid, although this may have lower sensitivity and selectivity. sielc.com

Fluorescence Detection: For higher sensitivity, derivatization with a fluorogenic reagent like 2-aminobenzenthiol can be used. This reaction forms a highly fluorescent thiazine (B8601807) derivative that can be detected with high sensitivity (LOD of 10 nM). nii.ac.jp

Refractive Index (RI) Detection: HPLC with an RI detector can also be used for the analysis of glyoxylic acid. This method is less sensitive than UV or fluorescence detection but is a universal detection method that can be applied when the analyte lacks a strong chromophore. One method uses an Aminex HPX-87H column with a dilute sulfuric acid mobile phase. researchgate.net

Table 3: Comparison of HPLC Detection Methods for Glyoxylic Acid

DetectorDerivatization ReagentTypical LODReference
UV-VisiblePhenylhydrazine0.5 µmol/L nih.govresearchgate.net
Fluorescence2-Aminobenzenthiol10 nM nii.ac.jp
Refractive IndexNone required0.0019 M researchgate.net

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric assays provide a cost-effective and rapid alternative to chromatographic methods for the quantification of this compound. These methods are based on color-forming reactions that can be measured using a spectrophotometer.

The Hopkins-Cole reaction, also known as the glyoxylic acid reaction, is a classic chemical test for the presence of tryptophan. wikipedia.org In this reaction, the indole (B1671886) group of tryptophan reacts with glyoxylic acid in the presence of a strong acid, typically concentrated sulfuric acid, to form a characteristic purple-colored product. wikipedia.orgscribd.commicrobenotes.comonlinebiologynotes.com

This reaction has been ingeniously adapted for the quantitative determination of glyoxylic acid itself. nih.govnih.gov In a modified Hopkins-Cole reaction, glyoxylic acid is the analyte of interest, and tryptophan is used as a reagent. The reaction, carried out in the presence of ferric chloride and concentrated sulfuric acid, produces a colored product whose absorbance is directly proportional to the glyoxylic acid concentration. nih.govnih.govresearchgate.net The resulting chromogen exhibits a characteristic absorption maximum at 560 nm, which allows for selective measurement even in the presence of other organic compounds like oxalic acid, glycolic acid, and glyoxal (B1671930). nih.govchemrxiv.org This adapted method has been shown to be simple, reliable, and comparable in precision to some HPLC methods. nih.govnih.gov

Table 2: Performance of Modified Hopkins-Cole Spectrophotometric Method for Glyoxylic Acid

Parameter Value Reference
Linear Range 0–0.028 M nih.govnih.govresearchgate.net
Limit of Detection (LOD) 0.0019 M nih.govnih.govresearchgate.net
Limit of Quantitation (LOQ) 0.00577 M nih.govnih.govresearchgate.net
Wavelength of Max. Absorbance 560 nm nih.govchemrxiv.org

| Stoichiometry (Tryptophan:Glyoxylic Acid) | 2:3 (assumed) | nih.govresearchgate.net |

Spectrophotometric methods are widely used to determine the activity of enzymes that produce or consume glyoxylate (B1226380). These assays couple the enzymatic reaction to a subsequent chemical reaction that generates a measurable colored or fluorescent product.

One common approach is to measure the formation of glyoxylate by enzymes such as isocitrate lyase and glycollate oxidase. jst.go.jpoup.com In one such method, the glyoxylic acid produced reacts with o-aminobenzaldehyde and glycine to yield a yellow product with an absorption maximum at 440 nm. jst.go.jpoup.com The rate of color formation is directly proportional to the enzyme's activity. This assay is highly specific, with minimal interference from other α-keto acids. jst.go.jp

Another principle is used for assaying enzymes like glycolate (B3277807) oxidase, which converts glycolic acid to glyoxylic acid and produces hydrogen peroxide (H₂O₂). nih.gov The generated H₂O₂ can then be used in a subsequent peroxidase-catalyzed reaction to oxidize a chromogenic substrate, leading to a colored product that can be measured spectrophotometrically. nih.gov These enzyme-coupled assays provide a sensitive and dynamic way to study the kinetics of enzymes involved in glyoxylate metabolism.

Investigating Biochemical Pathways and Metabolic Fluxes with Glyoxylic Acid Hydrate 13c2

Elucidation of the Glyoxylate (B1226380) Cycle and its Regulation

The glyoxylate cycle is a crucial metabolic pathway in plants, bacteria, protists, and fungi, enabling them to utilize simple two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates. wikipedia.org This cycle is an anabolic variation of the tricarboxylic acid (TCA) cycle and is essential for organisms growing on acetate or fatty acids as their sole carbon source. wikipedia.orgnih.gov The use of Glyoxylic Acid Hydrate-13C2 allows for precise tracking of carbon flow through this cycle, offering a detailed understanding of its regulation and contribution to cellular metabolism.

The key enzymes that differentiate the glyoxylate cycle from the TCA cycle are isocitrate lyase and malate (B86768) synthase. nih.govinflibnet.ac.intaylorandfrancis.com Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate, bypassing the two decarboxylation steps of the TCA cycle. wikipedia.orginflibnet.ac.in This conserves the carbon atoms that would otherwise be lost as CO2. wikipedia.orgnih.gov Subsequently, malate synthase catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. nih.gov

Metabolic Flux Analysis in Microorganisms and Plants

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov The use of stable isotope tracers like this compound is central to 13C-metabolic flux analysis (13C-MFA). By introducing the labeled glyoxylate into a cell culture, researchers can track the distribution of the 13C label into various metabolites over time.

In the context of the glyoxylate cycle, 13C-MFA can reveal the proportion of carbon that is channeled through this pathway versus the TCA cycle. This is particularly important for understanding how microorganisms, such as Escherichia coli, adapt their metabolism to different carbon sources. For instance, studies have shown that the glyoxylate cycle is upregulated under glucose-limited conditions. taylorandfrancis.com By analyzing the labeling patterns in key intermediates and biomass components like amino acids, glycogen, and RNA, researchers can construct detailed metabolic flux maps. nih.gov

Organism TypeKey Application of 13C-MFA with this compoundResearch Focus
Microorganisms Quantifying the split ratio between the glyoxylate cycle and the TCA cycle.Understanding metabolic adaptation to different carbon sources (e.g., acetate vs. glucose).
Plants Tracing carbon from fatty acid breakdown into carbohydrates during seed germination.Elucidating the role of glyoxysomes in gluconeogenesis.
Pathogenic Fungi Investigating the importance of the glyoxylate cycle for virulence.Identifying potential drug targets by understanding metabolic dependencies during infection.

Role in Carbon Assimilation and Anaplerosis

The glyoxylate cycle plays a vital role in carbon assimilation, allowing organisms to convert two-carbon compounds into four-carbon intermediates like succinate and malate. wikipedia.orginflibnet.ac.in These intermediates can then be used for gluconeogenesis to produce glucose or to replenish the TCA cycle, a process known as anaplerosis. inflibnet.ac.in

By using this compound, researchers can directly observe the anaplerotic contribution of the glyoxylate cycle. The labeled carbons from glyoxylate will be incorporated into TCA cycle intermediates and subsequently into biomass precursors. This allows for a quantitative assessment of how the glyoxylate cycle supports cell growth and other biosynthetic processes, especially when complex carbon sources are unavailable. wikipedia.org

Intermediary Metabolism of Amino Acids

Glyoxylic acid is a key intermediate in the metabolism of several amino acids, particularly glycine (B1666218), serine, and alanine (B10760859). The use of this compound enables the detailed study of the metabolic interconnections between these amino acids and their contribution to central carbon metabolism.

Glycine, Serine, and Alanine Metabolic Interconnections

Glycine can be oxidatively deaminated to form glyoxylate. slideshare.net Conversely, glyoxylate can be transaminated to produce glycine. youtube.com This reversible reaction highlights the close metabolic relationship between these two molecules. Serine can be converted to glycine, which then can be metabolized to glyoxylate. youtube.com Alanine is also linked to glyoxylate metabolism through transamination reactions. youtube.comnih.gov

A study on C2C12 muscle cells demonstrated that treatment with glyoxylic acid led to an increase in the intracellular amounts of glycine, serine, and alanine, indicating that glyoxylic acid is metabolized to these amino acids in muscle cells. nih.govnih.gov By using 13C-labeled glyoxylate, researchers can trace the flow of carbon from glyoxylate to these amino acids and further into other metabolic pathways.

Amino AcidMetabolic Relationship with GlyoxylateKey Enzyme/Process
Glycine Can be synthesized from and degraded to glyoxylate.Transamination, Oxidative Deamination
Serine Can be a precursor to glycine, which is then converted to glyoxylate.Serine Hydroxymethyltransferase
Alanine Involved in transamination reactions with glyoxylate.Alanine-glyoxylate aminotransferase

Transamination Reactions involving Glyoxylic Acid

Transamination is a critical biochemical process involving the transfer of an amino group from an amino acid to a keto acid. nih.gov Glyoxylic acid can act as an amino group acceptor in transamination reactions, leading to the formation of glycine. youtube.com For example, the enzyme alanine-glyoxylate aminotransferase catalyzes the conversion of alanine and glyoxylate to pyruvate (B1213749) and glycine. nih.govmdpi.com

The use of this compound is instrumental in studying the kinetics and directionality of these transamination reactions. By monitoring the incorporation of the 13C label into glycine and other amino acids, researchers can determine the rates of these reactions under different physiological conditions. This provides valuable information on nitrogen metabolism and its integration with carbon metabolism.

Protometabolic Cycle Research and Prebiotic Chemistry

Glyoxylic acid is considered a key molecule in prebiotic chemistry and the study of the origins of life. researchgate.netresearchgate.net It is a plausible precursor for the abiotic synthesis of various essential biomolecules, including amino acids. Research in this area explores how simple organic molecules like glyoxylate could have formed and organized into self-sustaining metabolic cycles, known as protometabolic cycles, on the early Earth. nih.govrsc.org

The use of this compound in these studies allows for the unambiguous identification of reaction products and the elucidation of reaction mechanisms. By tracing the labeled carbon atoms, scientists can reconstruct the steps of these prebiotic pathways.

For instance, studies have shown that glyoxylate can react with other simple molecules under plausible prebiotic conditions to form key metabolites of the TCA cycle. nih.gov Furthermore, in the presence of ammonia (B1221849), glyoxylate can lead to the formation of amino acids like aspartate and glutamate. nih.gov The transformation of glyoxylate has been shown to produce a series of α-ketoacid analogues of the reductive citric acid cycle, providing a potential route for the synthesis of amino acids through transamination with glycine. researchgate.net These findings suggest that glyoxylate could have played a central role in the emergence of metabolic pathways before the evolution of enzymes.

Prebiotic ProcessRole of GlyoxylateSignificance
Amino Acid Synthesis Reacts with ammonia to form glycine and can participate in transamination to form other amino acids. researchgate.netnih.govProvides a plausible abiotic route to essential building blocks of proteins.
Protometabolic Cycles Acts as a carbon source and a reactant in non-enzymatic cycles that resemble the TCA cycle. nih.govresearchgate.netSuggests a pathway for the emergence of organized metabolic networks.
Nucleobase Precursor Synthesis Reacts with other prebiotic molecules like hydantoin (B18101) to form orotate, a precursor to pyrimidine (B1678525) nucleobases. nih.govLinks the origins of metabolism with the origins of genetic material.

Abiotic Formation of Key Metabolites

Glyoxylic acid is considered a plausible precursor molecule in prebiotic chemistry, potentially contributing to the formation of essential biomolecules on early Earth. researchgate.net Isotopic labeling with this compound is a critical technique for tracing the transformation of this simple two-carbon molecule into more complex structures under abiotic conditions. These studies help to reconstruct the potential chemical pathways that may have led to the emergence of life.

In laboratory simulations of prebiotic environments, 13C-labeled glyoxylate can be used to track the synthesis of amino acids, such as glycine, and components of protometabolic cycles. pnas.orgscite.ai For instance, experiments have shown that in the presence of a nitrogen source like ammonia or nitrate, glyoxylate can be converted to glycine. researchgate.netpnas.org By using this compound, researchers can confirm that the carbon backbone of the resulting glycine is indeed derived from glyoxylate.

Furthermore, investigations into prebiotic reaction networks have demonstrated that simple molecules like pyruvate and glyoxylate can spontaneously form a network of reactions that resembles parts of modern metabolic pathways, such as the Krebs cycle. The use of doubly 13C-labeled glyoxylate in these experiments is crucial for mapping the flow of carbon and identifying the sequence of reactions in these emergent metabolic systems.

Table 1: Abiotic Formation of Key Metabolites from Glyoxylate

Precursor Product Isotopic Labeling Application
This compound, Ammonia/Nitrate Glycine-13C2 Confirms the carbon backbone of glycine originates from glyoxylate.

Evolutionary Insights into Metabolic Pathways

The study of metabolic pathways in various organisms can provide clues about their evolutionary origins. This compound is utilized in metabolic flux analysis (MFA) to compare and contrast metabolic networks across different species, shedding light on how these pathways have evolved. genetika.runih.govembopress.org 13C-MFA is a powerful technique for quantifying the in vivo rates of metabolic reactions. creative-proteomics.comnih.govfrontiersin.orgnih.govcortecnet.comvanderbilt.edu

The glyoxylate cycle is a key metabolic pathway that allows organisms like bacteria, fungi, and plants to utilize two-carbon compounds for growth. By supplying this compound as a tracer, researchers can quantify the flux through the glyoxylate cycle and compare it to other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Such studies have revealed how different organisms adapt their metabolism to various carbon sources and environmental conditions.

For example, in the methylotrophic bacterium Methylobacterium extorquens AM1, which lacks the isocitrate lyase enzyme of the traditional glyoxylate cycle, 13C-labeling experiments were instrumental in demonstrating the operation of the ethylmalonyl-CoA pathway for glyoxylate regeneration. nih.gov Analysis of the 13C enrichment in metabolites like glycine, derived from glyoxylate, provided conclusive evidence for the operation of this alternative pathway. nih.gov These findings offer insights into the diverse evolutionary strategies that have arisen to fulfill essential metabolic functions.

Enzymatic Transformations and Kinetics Studies

Glyoxylate Reductase Activity

Glyoxylate reductase (GR) is an enzyme that catalyzes the reduction of glyoxylate to glycolate (B3277807). wikipedia.org In humans, the enzyme with this activity is known as glyoxylate reductase/hydroxypyruvate reductase (GRHPR). nih.govuniprot.org This enzyme plays a crucial role in detoxifying glyoxylate, and its deficiency can lead to metabolic disorders. nih.govnih.gov

The use of this compound in kinetic studies of glyoxylate reductase can provide detailed information about the enzyme's mechanism. By monitoring the conversion of 13C-labeled glyoxylate to 13C-labeled glycolate, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat).

While direct kinetic isotope effect studies using this compound on glyoxylate reductase are not extensively reported in the provided search results, this technique is a standard approach for elucidating enzymatic mechanisms. A kinetic isotope effect (KIE) is observed when an atom at a position involved in bond breaking or formation in the rate-determining step of a reaction is replaced with its heavier isotope. The magnitude of the KIE can provide evidence for the transition state structure of the reaction.

Table 2: Kinetic Parameters of Glyoxylate Reductase from Bacillus subtilis

Substrate Vmax (μmol min⁻¹ mg⁻¹) Km (μM) kcat (s⁻¹) kcat/Km (s⁻¹ mM⁻¹)
Glyoxylate 30.1 987.3 18.3 0.02
Hydroxypyruvate Not specified Not specified Not specified Not specified

Data from a study on BsGRHPR which showed a preference for hydroxypyruvate. mdpi.com

Alanine:Glyoxylic Acid Aminotransferase Mechanisms

Alanine:glyoxylate aminotransferase (AGT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a vital role in glyoxylate metabolism by converting glyoxylate and L-alanine into glycine and pyruvate, respectively. nih.gov This reaction is crucial for preventing the accumulation of glyoxylate, which can be oxidized to oxalate, a key component of kidney stones. nih.gov

The mechanism of aminotransferases can be investigated using 13C kinetic isotope effects (KIEs). uspto.govnih.goviaea.org By using this compound as a substrate for AGT, researchers can measure the KIE on the reaction. This involves comparing the reaction rate with the 13C-labeled substrate to the rate with the unlabeled substrate. The observed KIE can provide insights into which step in the multi-step reaction mechanism is rate-limiting. For example, a significant 13C KIE at the carbonyl carbon (C2) of glyoxylate would suggest that the nucleophilic attack of the amino group from alanine on this carbon, or a subsequent step involving this carbon, is part of the rate-determining step.

Other Glyoxylate-Modifying Enzymes

Besides glyoxylate reductase and alanine:glyoxylate aminotransferase, other enzymes are involved in the metabolism of glyoxylate. One such enzyme is glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate. uwec.eduoup.comproteopedia.org This reaction is a key step in photorespiration in plants. oup.com

While glycolate oxidase primarily acts on glycolate, the reversibility of the reaction and the interplay with other glyoxylate-metabolizing enzymes can be studied using isotopic tracers. For instance, in a system containing glycolate oxidase and glyoxylate reductase, providing this compound would allow researchers to trace its reduction to 13C-glycolate. This can be used to study the flux and directionality of these pathways under different physiological conditions.

Furthermore, the metabolism of glyoxylate is interconnected with various other pathways. For instance, in the bacterium Pseudonocardia dioxanivorans, which can degrade 1,4-dioxane (B91453), metabolites of this compound are proposed to enter central metabolism via a glyoxylate carboligase pathway. nih.gov The use of 13C-labeled substrates, including potentially 13C-glyoxylate, is essential to confirm the activity and connectivity of such novel metabolic routes. nih.gov

Glyoxylic Acid Hydrate 13c2 in Advanced Organic Synthesis and Reaction Mechanism Studies

As a Building Block for Heterocyclic Compounds

The unique bifunctional nature of glyoxylic acid, possessing both an aldehyde and a carboxylic acid group, makes it a highly versatile C2 building block in organic synthesis. finechemical.netchemicalbook.com This dual reactivity is exploited in the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and bioactive molecules. The use of Glyoxylic Acid Hydrate-13C2 enables researchers to elucidate the mechanisms of these cyclization reactions.

Key applications in heterocyclic synthesis include:

Cyclocondensation Reactions: Glyoxylic acid undergoes cyclocondensation reactions with various reagents to form heterocyclic rings. For instance, it is used to synthesize β-carbolines and is a key raw material for producing 2-hydroxy quinoxaline. chemicalbook.comatamanchemicals.com

Synthesis of Hetaryl Glyoxylates: Derivatives of glyoxylic acid, known as hetaryl glyoxylates, serve as valuable intermediates for creating more complex, functionalized heterocycles. chim.it These reactions often involve transformations of the highly electrophilic ketone group. chim.it

Below is a table summarizing research findings on the synthesis of heterocyclic precursors using glyoxylic acid.

ReactantCatalyst/ConditionsProductApplication/Significance
PentamethylbenzeneFriedel-CraftsBis(pentamethylphenyl)acetic acidIntermediate for further synthesis
Tryptamine derivativeCyclocondensationA β-carbolineCore structure in alkaloids and drugs
1,2-DiaminobenzeneCondensation2-hydroxy quinoxalinePrecursor for agrochemicals and pharmaceuticals chemicalbook.com

Role in Synthesis of Bioactive Compounds and Pharmaceuticals

This compound is an invaluable tool for studying the synthetic pathways of pharmaceuticals, allowing for precise tracking of the carbon backbone during synthesis. musechem.com Glyoxylic acid itself is a crucial intermediate in the production of numerous active pharmaceutical ingredients (APIs). finechemical.netresearchgate.net

A primary application is its reaction with phenol derivatives through electrophilic aromatic substitution. wikipedia.org This reaction yields 4-hydroxymandelic acid, a pivotal precursor for several widely used drugs. wikipedia.org

Amoxicillin Synthesis: The 4-hydroxymandelic acid intermediate reacts with ammonia (B1221849) to produce hydroxyphenylglycine, a key side-chain precursor for the semi-synthetic antibiotic amoxicillin. wikipedia.org

Atenolol Synthesis: Alternatively, the reduction of 4-hydroxymandelic acid gives 4-hydroxyphenylacetic acid, which is a precursor to the beta-blocker atenolol, used to treat cardiovascular diseases. researchgate.netwikipedia.org

Furthermore, glyoxylic acid is an essential intermediate in the synthesis of the antidiabetic agent Alogliptin Benzoate and the dermatological product Allantoin, which promotes cell regeneration. finechemical.netatamanchemicals.comresearchgate.net

The following table details key pharmaceutical compounds synthesized using glyoxylic acid as a precursor.

Precursor(s)IntermediateFinal Product ClassExample Drug
Glyoxylic acid, Phenol4-Hydroxymandelic acidAntibioticAmoxicillin wikipedia.org
Glyoxylic acid, Phenol4-Hydroxyphenylacetic acidBeta-blockerAtenolol researchgate.netwikipedia.org
Glyoxylic acid(Not specified)Antidiabetic AgentAlogliptin Benzoate finechemical.net
Glyoxylic acid, Urea(Not specified)Dermatological AgentAllantoin atamanchemicals.comresearchgate.net

Application in Diels-Alder Cycloadditions and Sulfinylmaleate Synthesis

Glyoxylic acid and its derivatives are utilized in stereoselective carbon-carbon bond-forming reactions, most notably the Diels-Alder cycloaddition.

Hetero-Diels-Alder Reaction: In an aqueous medium, glyoxylic acid functions as a heterodienophile. Its reaction with dienes provides a convenient route to synthesize α-hydroxy-γ-lactones. researchgate.net Mechanistic studies show that this transformation proceeds through initial cycloadducts that subsequently rearrange in situ to form the final lactone products. researchgate.net

Sulfinylmaleate Synthesis: Glyoxylic acid monohydrate is a key reagent in the synthesis of sulfinylmaleate. atamanchemicals.com The resulting sulfinylmaleate is a highly effective dienophile, which can then be used in enantioselective Diels-Alder reactions to create chiral molecules with a high degree of stereochemical control. atamanchemicals.com

Investigation of Azomethine Ylide Dimerization and Pyrazine Formation

Azomethine ylides are highly reactive 1,3-dipoles that are commonly generated in situ and used to construct five-membered nitrogen-containing heterocycles through cycloaddition reactions. nih.gov An alternative, less-explored reaction pathway for these ylides is dimerization, which can lead to the formation of pyrazines, important compounds in flavor and aroma chemistry.

To isolate and study this dimerization pathway, researchers have used a model system consisting of glyoxylic acid and glycine (B1666218). This system is specifically chosen because it can generate the necessary azomethine ylide intermediate while being unable to form α-dicarbonyl compounds, thus shutting down competing reaction pathways that also form pyrazines. The proposed mechanism involves the dimerization of the azomethine ylide to form a piperazine dicarboxylic acid intermediate, which then undergoes oxidative decarboxylation. Isotopic labeling with this compound is critical in such studies to provide definitive evidence for the proposed reaction mechanism by tracking the carbon atoms from the starting material to the final pyrazine products.

Reductive Addition Reactions Promoted by Glyoxylic Acid Monohydrate

Glyoxylic acid monohydrate has been shown to promote novel reductive addition reactions, expanding its utility as a versatile reagent in organic synthesis.

One significant application is in the synthesis of sulfonate esters via the reductive addition of sodium sulfinates to pillar atamanchemicals.comarene rsc.orgquinone. rsc.org In this reaction, glyoxylic acid monohydrate acts as a promoter, enabling the formation of hydroquinone-type O-sulfonyl derivatives. rsc.org This protocol is noted for its mild reaction conditions and high selectivity, offering a valuable alternative for O-sulfonylation reactions. rsc.org

Separately, a well-established reductive addition reaction involving glyoxylic acid is its reductive amination. In this process, glyoxylic acid reacts with ammonia in the presence of a reducing agent (such as hydrogen gas and a catalyst) to produce the amino acid glycine. google.comnih.gov

Diverse Research Applications of Glyoxylic Acid Hydrate 13c2

Environmental Chemistry and Atmospheric Processes

In environmental science, Glyoxylic Acid Hydrate-13C2 is a crucial tool for understanding the fate of small organic acids in the atmosphere and in aqueous environments. These acids are key components of secondary organic aerosols (SOA), which influence air quality and climate.

Photochemical Oxidation and Secondary Organic Aerosol Formation

Glyoxylic acid is recognized as a significant component of secondary organic aerosols, which are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). lgcstandards.com It is one of several ketone- and aldehyde-containing carboxylic acids abundant in these aerosols. lgcstandards.com The photochemical oxidation of glyoxylic acid, particularly in the presence of water and sunlight, is a key process contributing to SOA formation. lgcstandards.com

The use of this compound allows scientists to trace the specific pathways of its atmospheric degradation. When aqueous solutions of glyoxylic acid are irradiated, mimicking solar radiation, a variety of photoproducts are formed. nih.gov Isotope labeling helps to unequivocally identify the products derived from glyoxylic acid amidst a complex chemical matrix. Studies have shown that upon irradiation, excited glyoxylic acid can undergo processes like α-cleavage or hydrogen abstraction, leading to the formation of intermediates such as glyoxal (B1671930). nih.gov The 13C label can be tracked to photoproducts like formic acid, oxalic acid, and tartaric acid, confirming the mechanistic pathways. nih.gov

Table 1: Key Processes in the Atmospheric Chemistry of Glyoxylic Acid

ProcessDescriptionRole of this compoundKey Products
Direct Photolysis Degradation of glyoxylic acid upon absorption of solar radiation in aqueous environments (e.g., cloud droplets, wet aerosols).Tracing the 13C atoms to identify and quantify photoproducts, elucidating reaction mechanisms like α-cleavage.Glyoxal, Formic Acid, Oxalic Acid, Tartaric Acid, CO, CO2 nih.gov
Oligomerization Formation of larger molecules (oligomers) from smaller units like glyoxal, a key step in SOA growth.Following the 13C label into higher molecular weight oligomers to determine formation rates and structures.Acetal oligomers, Aldol condensation products researchgate.net
Aqueous Phase Oxidation Reaction with oxidants like hydroxyl radicals (•OH) in atmospheric water droplets.Quantifying the reaction rates and identifying the oxidation products by tracking the labeled carbon backbone.Oxalic acid and other smaller organic acids.

Fate and Transformation in Aqueous Environments

In aqueous environments, such as clouds, fog, and wet aerosols, glyoxylic acid exists predominantly in its hydrated form, as a geminal diol (2,2-dihydroxyacetic acid). lgcstandards.com This high solubility and hydration state are critical to its environmental fate. copernicus.org this compound is used to study the kinetics and mechanisms of its transformation in these media.

Research has demonstrated that the fate of aqueous glyoxylic acid is heavily influenced by photochemical reactions. nih.gov Using 13C NMR and mass spectrometry, studies with the labeled compound can precisely track the transformation of glyoxylic acid into various products. For example, the homolytic cleavage of the C-C bond is a proposed fundamental step in the production of glyoxal from glyoxylic acid photolysis. nih.gov The evolution of labeled carbon oxides (13CO2 and 13CO) can also be quantified, providing a complete picture of the carbon mass balance during degradation. nih.gov

Furthermore, the isotopic label helps in studying the interactions between glyoxylic acid and other atmospheric components in aqueous solutions. For instance, reactions with common atmospheric substances like sulfuric acid and ammonia (B1221849) can be investigated. isotope.comnih.gov These substances can catalyze the hydration and other transformation reactions, and 13C labeling allows for the precise determination of reaction rates and product distributions in these complex, atmospherically relevant mixtures. isotope.comnih.gov

Plant Physiology and Phytochemistry Research

Glyoxylic acid is a central intermediate in plant metabolism, most notably in the glyoxylate (B1226380) cycle and photorespiration. lgcstandards.com The use of this compound enables researchers to trace its metabolic fate and understand its regulatory roles in various physiological processes.

Role in Fruit Metabolism and Ripening Modulation

Glyoxylic acid is an intermediate in the glyoxylate cycle, which is crucial for converting stored fats into carbohydrates, a process vital during seed germination and fruit development. lgcstandards.comnih.gov While its direct role in the ripening of all fruits is not fully established, it is known to influence metabolic pathways related to energy and the synthesis of aroma compounds.

By supplying this compound to fruit tissues, researchers can trace the path of the carbon atoms. For example, studies on 'Rocha' pears have investigated the effect of glyoxylic acid on ripening. While it did not trigger ethylene-induced ripening, it did increase respiration rates and the emission of certain volatile organic compounds (VOCs) like hexanal (B45976) and (E)-2-hexenal. Using a 13C2 tracer in such an experiment would allow scientists to confirm if the carbon backbone of these emitted VOCs originates from the supplied glyoxylic acid, thereby clarifying its role in amino acid and lipid metabolism which are precursors to these compounds.

In tomatoes, glyoxylate has been shown to be involved in the biosynthesis of organic acids like citric and malic acid, which are fundamental to fruit taste and quality. youtube.com A 13C2-glyoxylate tracer study would enable the precise quantification of the flux from glyoxylate to these organic acids via the glyoxylate and tricarboxylic acid (TCA) cycles, providing a clearer picture of carbon metabolism during fruit maturation.

Stress Response Studies in Plants

The glyoxylate cycle and related metabolic pathways are also implicated in plant defense and stress responses. nih.gov Photorespiration, a metabolic process that occurs in the light and involves the conversion of glyoxylate to glycine (B1666218), has been shown to be important for removing toxic intermediates and initiating defense mechanisms. lgcstandards.com

Using this compound as a tracer can help elucidate how metabolic fluxes through these pathways are altered under stress conditions (e.g., drought, high salinity, pathogen attack). By tracking the distribution of the 13C label among metabolites like glycine, serine, and glycerate, scientists can determine if the photorespiratory pathway is upregulated or if glyoxylate is diverted to other protective pathways. For instance, if under stress the conversion of 13C2-glyoxylate to 13C-labeled glycine and serine slows down, it could indicate a bottleneck in the photorespiratory cycle, providing insights into the metabolic impact of the stressor.

Table 2: Application of this compound in Plant Stress Studies

Stress ConditionPotential Metabolic ShiftInformation Gained from 13C2 Tracer
Drought Altered photorespiration and energy metabolism.Quantification of carbon flux through the photorespiratory pathway to assess metabolic efficiency.
Pathogen Attack Induction of defense mechanisms linked to the glyoxylate cycle. nih.govTracing the diversion of carbon from glyoxylate to defense-related compounds.
High Salinity Accumulation of compatible solutes derived from metabolic intermediates.Determining the contribution of glyoxylate-derived carbon to the synthesis of osmolytes.

Microbial Metabolic Engineering and Bioprocess Optimization

The glyoxylate cycle is a key metabolic pathway in many microorganisms, allowing them to grow on simple two-carbon compounds like acetate (B1210297). This pathway is a major target for metabolic engineering to produce valuable chemicals. This compound is a powerful tool for 13C-Metabolic Flux Analysis (13C-MFA), a technique used to quantify the flow of carbon through a metabolic network. isotope.com

By feeding microbes a substrate like 13C2-labeled acetate, which is converted to 13C2-glyoxylate via the enzyme isocitrate lyase, researchers can track the distribution of the isotopic label into various downstream metabolites, such as amino acids and organic acids. The pattern of 13C incorporation reveals the relative activity of different pathways. For instance, a high abundance of the 13C label in malate (B86768) and succinate (B1194679) would confirm a high flux through the glyoxylate cycle.

This information is critical for bioprocess optimization. If a desired product, such as succinate, is derived from the glyoxylate cycle, 13C-MFA can identify metabolic bottlenecks or competing pathways that divert carbon away from the product. Engineers can then use genetic modifications—such as overexpressing key enzymes like isocitrate lyase or deleting genes for competing pathways—to redirect carbon flux towards the desired product, thereby increasing yield and productivity. Studies in organisms like Yarrowia lipolytica have used 13C-acetate tracers to map fluxes through the glyoxylate shunt for lipid production, demonstrating the power of this approach. Using 13C2-glyoxylate directly would provide an even more precise probe for the latter half of this important metabolic shunt.

In Vitro Cellular Studies (e.g., Myogenesis)

The application of stable isotope-labeled compounds, such as this compound, is a powerful technique in in vitro cellular studies to trace the metabolic fate of specific molecules and elucidate their roles in complex biological processes like myogenesis. Myogenesis, the formation of muscular tissue, involves the proliferation and differentiation of myoblasts into mature muscle fibers, a process accompanied by significant metabolic reprogramming. The use of 13C-labeled precursors allows researchers to track the incorporation of carbon atoms into various downstream metabolites, providing a detailed map of metabolic pathways and fluxes.

In the context of myogenesis, this compound can be employed as a metabolic tracer in cell culture models, most notably using C2C12 myoblasts, a well-established cell line for studying muscle differentiation. By introducing this compound into the culture medium, scientists can monitor the metabolic pathways that utilize glyoxylic acid during the differentiation of these myoblasts into myotubes. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), enables the quantitative analysis of intracellular metabolic activities and helps to understand how nutrient utilization changes as muscle cells mature.

Detailed research findings from such a hypothetical study would likely focus on the conversion of glyoxylic acid into other key metabolites. As myoblasts differentiate, there is an increased demand for amino acids to synthesize new proteins, such as myosin heavy chains, which are critical components of muscle fibers. This compound could be used to trace the synthesis of amino acids like glycine and serine. The 13C label from glyoxylic acid would be expected to appear in these amino acids, confirming its role as a precursor.

Furthermore, these studies could reveal the extent to which glyoxylic acid contributes to central carbon metabolism. For instance, the 13C label could be traced to intermediates of the tricarboxylic acid (TCA) cycle, such as citrate (B86180) and malate. This would provide insights into how glyoxylic acid fuels mitochondrial respiration and energy production during the energetically demanding process of myogenesis.

The data generated from these experiments are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the 13C-labeled metabolites. The results can be presented in data tables that show the isotopic enrichment in various metabolites over time, providing a dynamic view of metabolic reprogramming during myogenesis.

Below is an example of a data table that could be generated from an in vitro study using this compound to trace metabolic pathways during C2C12 myoblast differentiation.

Table 1: Relative 13C Enrichment in Key Metabolites During C2C12 Myoblast Differentiation with this compound Tracer

Data represents the percentage of the metabolite pool containing 13C atoms derived from this compound at different time points of differentiation.

Metabolite24 hours48 hours72 hours96 hours
Glycine15.2%25.8%38.5%45.1%
Serine8.7%14.3%22.1%28.9%
Citrate3.1%6.5%10.8%15.4%
Malate4.5%8.9%14.2%20.3%
Myosin Heavy Chain (Glycine component)1.2%5.6%12.4%21.7%

Emerging Research Frontiers and Future Directions for Glyoxylic Acid Hydrate 13c2 Studies

Development of Novel Isotopic Labeling Strategies

The utility of Glyoxylic Acid Hydrate-13C2 is intrinsically linked to the sophistication of the isotopic labeling strategies employed. While traditional labeling experiments have provided significant insights, emerging strategies aim to enhance the resolution and scope of metabolic analysis.

Future developments are moving beyond steady-state labeling to embrace dynamic and targeted approaches. biorxiv.org Dynamic labeling, where the incorporation of the 13C label is measured over time, provides a richer dataset for flux analysis, revealing the kinetics of metabolic pathways. frontiersin.org This is particularly valuable for studying systems that are not in a metabolic steady state, which is common in many biological processes and disease states. frontiersin.org

Moreover, researchers are designing more complex labeling experiments that use a mixture of isotopic tracers. For instance, parallel experiments using this compound alongside other labeled substrates, such as [U-13C]-glucose or [1,2-13C2]-glucose, can provide more constraints for flux estimation, leading to more accurate and robust models of metabolism. creative-proteomics.comcortecnet.com The choice of tracer is critical for maximizing the information gained about specific pathways. nih.gov Novel strategies also focus on asymmetric labeling and the use of isotopic filter/edit experiments to reduce spectral complexity in techniques like NMR, allowing for more rapid and precise resonance assignment. nih.gov

Labeling StrategyDescriptionAdvantageRelevant Research Area
Dynamic Labeling Measures the rate of isotope incorporation over time.Provides kinetic information about metabolic fluxes; suitable for non-steady-state systems. frontiersin.orgStudying transient metabolic responses to stimuli.
Parallel Tracers Uses multiple, different 13C-labeled substrates in parallel experiments.Increases the number of constraints for flux calculations, improving accuracy and resolution. cortecnet.comElucidating complex and interconnected metabolic networks.
Asymmetric Labeling Involves the synthesis of molecules with 13C isotopes at specific, non-uniform positions.Simplifies analysis by targeting specific pathways and reducing spectral overlap in NMR and MS. nih.govHigh-resolution structural and dynamic studies of biomolecules.
Deep Labeling Utilizes a custom medium with multiple 13C-labeled components to achieve extensive labeling of the metabolome.Allows for the identification of active and inactive pathways in an unbiased manner. nih.govHypothesis-free profiling of cellular metabolism. nih.gov

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The full potential of this compound as a metabolic tracer is realized when it is integrated with advanced analytical platforms, primarily in the fields of metabolomics and fluxomics. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique that uses tracers like this compound to quantify intracellular metabolic fluxes. creative-proteomics.com

The workflow of 13C-MFA involves introducing the 13C-labeled substrate into a biological system and then measuring the distribution of the 13C label in downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgcreative-proteomics.com This experimental data is then used in conjunction with computational models to calculate the rates of reactions throughout the metabolic network. nih.gov

Metabolomics , the large-scale study of small molecules, provides the analytical framework for detecting and quantifying the labeled metabolites. High-resolution mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is particularly powerful for separating and identifying metabolites and their specific isotopic labeling patterns (mass isotopomers). frontiersin.orgyoutube.com

Fluxomics , on the other hand, is the measurement of the rates of metabolic reactions in a biological system. 13C-MFA is the primary tool of fluxomics, and the data generated from tracers like this compound are essential for building accurate flux maps. creative-proteomics.comnih.gov These maps provide a functional readout of the metabolic state of a cell and can reveal how metabolism is rewired in response to genetic or environmental changes. nih.gov For example, 13C-MFA has been used to study the metabolism of the yeast Yarrowia lipolytica using 13C-labeled acetate (B1210297) to understand lipid synthesis pathways, including the glyoxylate (B1226380) shunt. isotope.com

The integration of data from this compound with other omics data, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of cellular physiology.

Omics TechnologyRole in this compound StudiesKey Insights Gained
Metabolomics Detection and quantification of 13C-labeled metabolites and their mass isotopomer distributions. youtube.comIdentification of active metabolic pathways and novel metabolites.
Fluxomics (13C-MFA) Calculation of intracellular metabolic reaction rates (fluxes) based on 13C labeling patterns. creative-proteomics.comnih.govQuantitative understanding of metabolic network function and regulation. nih.gov
Proteomics Quantification of enzyme levels.Correlation of metabolic fluxes with the abundance of the enzymes that catalyze the reactions.
Transcriptomics Measurement of gene expression levels.Linking changes in metabolic flux to transcriptional regulation.

Computational Modeling and Systems Biology Approaches

The analysis of data from isotopic labeling experiments with this compound is heavily reliant on computational modeling and systems biology. nih.gov The complexity of metabolic networks and the vast amount of data generated by modern analytical instruments necessitate the use of sophisticated mathematical models to interpret the experimental results. researchgate.net

At the core of 13C-MFA is a mathematical model that describes the metabolic network of the organism being studied. This model includes the stoichiometry of all relevant biochemical reactions and the carbon atom transitions for each reaction. nih.gov By fitting the model to the experimentally measured 13C labeling patterns of metabolites, it is possible to estimate the metabolic fluxes. frontiersin.org

Systems biology provides a framework for integrating these models with other biological data to understand the behavior of the system as a whole. nih.gov Future directions in this area include the development of larger and more complex models that can simulate the metabolism of entire cells or even organs. nih.gov These models will be crucial for translating the findings from studies using this compound into a deeper understanding of human health and disease. nih.gov

Advancements in artificial intelligence and machine learning are also being applied to the analysis of metabolomics and fluxomics data, offering new ways to identify patterns and generate hypotheses from complex datasets. nih.gov These computational approaches will be essential for maximizing the knowledge gained from experiments using isotopic tracers. researchgate.net

Exploration of Uncharted Metabolic Roles and Reaction Mechanisms

Glyoxylic acid is a key intermediate in the glyoxylate cycle, a metabolic pathway that allows organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. wikipedia.orgatamanchemicals.com The use of this compound can help to further elucidate the regulation and importance of this cycle in various organisms, particularly in the context of pathogenesis and environmental adaptation. drugbank.com

Beyond its established role in the glyoxylate cycle, there is potential for glyoxylate to participate in other, less well-characterized metabolic pathways. Isotopic tracing with this compound is an ideal tool for discovering such novel roles. By tracking the fate of the 13C atoms from glyoxylate, researchers can identify previously unknown metabolic products and pathways.

In humans, glyoxylate is produced from the oxidation of glycolate (B3277807) and the catabolism of hydroxyproline. wikipedia.orgchemicalbook.com It can be converted to glycine (B1666218) or oxalate. wikipedia.org Dysregulation of glyoxylate metabolism is implicated in diseases such as primary hyperoxaluria. Tracing studies with this compound could provide a more detailed understanding of the metabolic fate of glyoxylate in human cells and how this is altered in disease states.

Furthermore, the reactivity of glyoxylic acid suggests that it may participate in non-enzymatic reactions or reactions catalyzed by enzymes with promiscuous activities. researchgate.net For example, research has shown that glyoxylate can react with pyruvate (B1213749) under mild aqueous conditions to produce a series of α-ketoacid analogues, hinting at potential prebiotic reaction networks. researchgate.net Isotopic labeling can be instrumental in confirming these reactions in biological contexts and understanding their physiological relevance.

New Catalyst and Reaction System Design

The synthesis of glyoxylic acid and its derivatives is an important industrial process. researchgate.net Research is ongoing to develop new catalysts and reaction systems that are more efficient, selective, and environmentally friendly. Isotopic labeling, while not directly a part of the catalyst design, serves as a powerful analytical tool to study the mechanisms of these new catalytic systems.

By using labeled starting materials, such as 13C-labeled glyoxal (B1671930) or oxalic acid, in conjunction with a new catalyst, researchers can track the transformation of the substrate into glyoxylic acid. researchgate.netprepchem.com This can provide valuable information about the reaction mechanism, including the identification of intermediates and the determination of rate-limiting steps. For instance, studies have explored the oxidation of glyoxal to glyoxylic acid using novel vanadium oxide catalysts. researchgate.net

Furthermore, in the context of biocatalysis, this compound can be used to probe the mechanisms of enzymes that utilize glyoxylate as a substrate, such as isocitrate lyase and malate (B86768) synthase. drugbank.com This information can then be used to engineer these enzymes for improved activity or altered substrate specificity for applications in metabolic engineering and synthetic biology. The design of new reaction systems, such as those in microreactors or flow chemistry setups, can also be optimized by using isotopic tracers to monitor reaction performance in real-time.

Q & A

Basic: What are the primary applications of Glyoxylic Acid Hydrate-¹³C₂ in isotopic labeling studies?

Glyoxylic Acid Hydrate-¹³C₂ is widely used as a stable isotope tracer in metabolic and chemical synthesis studies. For example, it serves as a precursor for synthesizing ¹³C-labeled advanced glycation endproducts (AGEs), such as 6-N-carboxymethyllysine (CML), which are critical markers in food chemistry and diabetic research . Methodologically, researchers employ nucleophilic substitution reactions under controlled pH (4–6) and temperature (25–40°C) to incorporate the ¹³C label into target molecules, followed by purification via ion-exchange chromatography.

Basic: How is the equilibrium between glyoxylic acid and its gem-diol form managed in aqueous solutions during experimental design?

In aqueous conditions, glyoxylic acid (CAS 298-12-4) exists in equilibrium with its gem-diol form (dihydroxyacetic acid, CAS 563-96-2). Researchers must account for this equilibrium by adjusting pH and temperature. For instance, acidic conditions (pH < 3) favor the anhydrous form, while neutral/basic conditions stabilize the gem-diol. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, is essential to quantify the ratio of these forms in real time .

Advanced: What experimental strategies resolve contradictions in the nephrotoxic effects of glyoxylic acid versus glycolic acid in renal studies?

While glyoxylic acid is nephrotoxic and linked to delayed graft function (DGF) in kidney transplants, glycolic acid exhibits a protective effect . Advanced studies use multivariate regression models to isolate variables such as residual diuresis and metabolite concentrations. For example, in vitro renal tubule assays under hypoxia-reoxygenation conditions can differentiate direct toxicity (via reactive oxygen species generation by glyoxylic acid) from protective mechanisms (e.g., glycolic acid’s antioxidant activity) .

Advanced: How do photolysis pathways of glyoxylic acid influence its role in atmospheric chemistry models?

Under UV irradiation, glyoxylic acid undergoes α-cleavage to produce glyoxal, a key intermediate in secondary organic aerosol (SOA) formation. Researchers use ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to detect glyoxal’s (E) and (Z) 2,4-dinitrophenylhydrazone derivatives, confirming its photochemical generation. Discrepancies in aging kinetics are resolved by comparing dark control experiments with irradiated samples, ensuring accurate modeling of atmospheric aging processes .

Basic: What safety protocols are critical when handling Glyoxylic Acid Hydrate-¹³C₂ in laboratory settings?

Key protocols include:

  • Use of PPE (gloves, goggles) to prevent skin/eye contact (GHS Category 1 for corrosion) .
  • Ventilation to avoid aerosol formation (OSHA HCS hazard code H290) .
  • Storage in airtight containers at 2–8°C to prevent hydration/dehydration shifts .

Advanced: How can researchers optimize synthetic routes for ¹³C₂-labeled glyoxylic acid derivatives while minimizing isotopic dilution?

Isotopic dilution occurs during side reactions (e.g., decarboxylation). Optimization involves:

  • Using low-temperature (≤30°C) nitric acid oxidation of ¹³C₂-glyoxal to suppress side products .
  • Monitoring reaction progress via inline FTIR to track carbonyl group formation .
  • Purification via freeze-drying under reduced pressure to retain isotopic integrity .

Basic: What analytical techniques are recommended for quantifying Glyoxylic Acid Hydrate-¹³C₂ in biological matrices?

High-performance liquid chromatography (HPLC) with refractive index detection (RID) is standard for quantification in plant and serum samples . For structural confirmation, ¹³C-NMR (δ 170–175 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) are employed .

Advanced: How do conflicting reports on glyoxylic acid’s skin sensitization potential impact risk assessment in laboratory workflows?

While glyoxylic acid showed sensitization (EC3 = 5.05%) in a local lymph node assay (LLNA), its structural analog glycolic acid lacks this effect . Advanced risk assessments integrate in silico tools (e.g., QSAR models) to predict cross-reactivity and validate findings with 3D epidermal models. Contradictions are mitigated by using glycolic acid as a negative control in parallel assays .

Basic: What are the thermodynamic considerations for glyoxylic acid’s stability during long-term storage?

Glyoxylic acid degrades via auto-oxidation and dimerization. Stability is enhanced by:

  • Storing solutions at pH 2–3 with 0.1% w/v sodium azide to inhibit microbial activity .
  • Avoiding metal contaminants (e.g., Fe³⁺) that catalyze decomposition .

Advanced: How can isotopic tracing with Glyoxylic Acid Hydrate-¹³C₂ elucidate metabolic flux in glyoxalase pathways?

Researchers pulse ¹³C₂-glyoxylic acid into cell cultures and track isotopic enrichment in downstream metabolites (e.g., glutathione-glyoxylic acid adducts) using LC-MS/MS. Flux balance analysis (FBA) models reconcile discrepancies between theoretical and observed ¹³C incorporation rates, identifying rate-limiting enzymes like glyoxalase I .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.